molecular formula C4H3Cl5O B14300595 1,1,1,3,3-Pentachlorobutan-2-one CAS No. 114154-57-3

1,1,1,3,3-Pentachlorobutan-2-one

Cat. No.: B14300595
CAS No.: 114154-57-3
M. Wt: 244.3 g/mol
InChI Key: PFBKNJHBFSZVAW-UHFFFAOYSA-N
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Description

1,1,1,3,3-Pentachlorobutan-2-one (CAS: 1768-31-6), also known as pentachloroacetone, is a heavily chlorinated ketone with the molecular formula C₃HCl₅O and a molecular weight of 230.3 g/mol . Key properties include:

  • Density: 1.690 g/cm³
  • Melting Point: 1.1°C
  • Boiling Point: 329.48°C (estimated)
  • Refractive Index: 1.580 (estimated)
  • Storage: Requires refrigeration at 2–8°C to maintain stability .

This compound is characterized by five chlorine atoms positioned at the 1, 1, 1, 3, and 3 carbons of the propanone backbone. The electron-withdrawing chlorine atoms significantly influence its reactivity, making it a precursor for downstream chlorinated derivatives like tetrachloroacetone and hexachloroacetone .

Properties

CAS No.

114154-57-3

Molecular Formula

C4H3Cl5O

Molecular Weight

244.3 g/mol

IUPAC Name

1,1,1,3,3-pentachlorobutan-2-one

InChI

InChI=1S/C4H3Cl5O/c1-3(5,6)2(10)4(7,8)9/h1H3

InChI Key

PFBKNJHBFSZVAW-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C(Cl)(Cl)Cl)(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1,3,3-Pentachlorobutan-2-one can be synthesized through the chlorination of butanone. The process involves the introduction of chlorine gas into butanone under controlled conditions, typically in the presence of a catalyst such as iron(III) chloride. The reaction is exothermic and requires careful temperature control to prevent side reactions.

Industrial Production Methods

Industrial production of this compound often involves continuous flow reactors where butanone and chlorine are introduced simultaneously. The reaction is carried out at elevated temperatures and pressures to ensure complete chlorination. The product is then purified through distillation and other separation techniques to obtain high purity this compound.

Chemical Reactions Analysis

Types of Reactions

1,1,1,3,3-Pentachlorobutan-2-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form higher chlorinated ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it to less chlorinated compounds or alcohols.

    Substitution: The chlorine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products Formed

    Oxidation: Higher chlorinated ketones or carboxylic acids.

    Reduction: Less chlorinated compounds or alcohols.

    Substitution: Compounds with new functional groups replacing chlorine atoms.

Scientific Research Applications

1,1,1,3,3-Pentachlorobutan-2-one has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Studied for its effects on biological systems and potential use in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the manufacture of pesticides, herbicides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,1,1,3,3-Pentachlorobutan-2-one involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their structure and function. This reactivity is primarily due to the presence of multiple chlorine atoms, which make the compound highly electrophilic.

Comparison with Similar Compounds

Structural and Functional Group Analogues

Table 1: Key Properties of Chlorinated Ketones
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications
1,1,1,3,3-Pentachlorobutan-2-one C₃HCl₅O 230.3 5 Cl, ketone Synthesis of chlorinated derivatives
1-Chlorobutan-2-one C₄H₇ClO 106.55 1 Cl, ketone Intermediate in organic synthesis
3-[(4-Chlorophenyl)sulfanyl]butan-2-one C₁₀H₁₁ClOS 214.7 Chlorophenyl, sulfanyl, ketone Pharmaceutical research

Key Findings :

  • Chlorination Impact: Increasing chlorine substitution (e.g., pentachloro vs. monochloro) elevates molecular weight, density, and boiling point due to enhanced van der Waals interactions .
  • Reactivity : The ketone group in pentachloroacetone is less nucleophilic compared to less chlorinated analogs due to electron withdrawal by chlorine atoms. This reduces susceptibility to nucleophilic addition but increases stability in acidic conditions .
Table 2: Halogenated Alkanes and Propane Derivatives
Compound Name Molecular Formula Halogen Pattern Unique Features
1,1,1,3,3-Pentachloropropane C₃H₃Cl₅ 5 Cl, no functional group High thermal stability
1,1,1,3,3-Pentachloro-2,2,3-trifluoropropane C₃Cl₅F₃ 5 Cl, 3 F Mixed halogens enhance polarity
1,1,1,3,3-Pentachlorobutane C₄H₅Cl₅ 5 Cl, longer carbon chain Higher lipophilicity

Key Findings :

  • Functional Group Influence : The absence of a ketone in pentachloropropane reduces its reactivity in nucleophilic reactions compared to pentachloroacetone .
  • Halogen Diversity : Fluorine substitution (e.g., in trifluoropropane) increases electronegativity and resistance to oxidation, making such compounds suitable for specialized industrial applications .

Fluorinated and Mixed Halogen Analogues

Table 3: Fluorinated vs. Chlorinated Compounds
Compound Name Molecular Formula Halogens Boiling Point (°C) Ozone Depletion Potential (ODP)
This compound C₃HCl₅O 5 Cl 329.48 High (estimated)
4-Chloro-1,1,1,3,3-pentafluorobutane C₄HClF₅ 1 Cl, 5 F ~152 Low (ODP = 0.34)
1,1,1,3,3-Pentafluoropropane C₃HF₅ 5 F -42 Negligible

Key Findings :

  • Physical Properties : Fluorination reduces boiling points due to weaker intermolecular forces compared to chlorinated analogs .

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